3-((4-methyl-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Description
3-((4-methyl-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C17H19N5O3S2 and its molecular weight is 405.49. The purity is usually 95%.
BenchChem offers high-quality 3-((4-methyl-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-methyl-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Adenosine Receptor Antagonism
The compound’s morpholino group is similar to those found in 2-aryl-9-H or methyl-6-morpholinopurine derivatives, which have been synthesized and assayed for their antagonistic activity at human A1, A2A, A2B, and A3 adenosine receptor subtypes . This suggests that the compound could potentially be used in research related to these receptors .
Development of Pharmacological Drugs
The compound’s structure and activity suggest it could be a source of new biochemical tools and/or pharmacological drugs . For example, it could be used in the development of new therapeutic agents against different clinical disorders .
Gene Silencing
Morpholino oligonucleotides, which share structural similarities with the compound, are known to be promising antisense agents used for gene silencing . They work through binding to the complimentary mRNA with very high sequence specificity .
4. Treatment of Duchenne Muscular Dystrophy (DMD) Morpholino-based oligos, such as Exondys 51, have received clinical approval from the FDA for the treatment of DMD . Given the compound’s structural similarities to these oligos, it could potentially be used in research related to this treatment .
Synthesis of Phosphorodiamidate Morpholino Oligonucleotides
The compound could potentially be used in the synthesis of phosphorodiamidate morpholino oligonucleotides . These oligonucleotides are used for various applications, including gene silencing .
Modulation of MicroRNA Activity
Morpholinos are known to be used in techniques for modulating microRNA activity . Given the compound’s structural similarities to morpholinos, it could potentially be used in similar research applications .
properties
IUPAC Name |
3-[[4-methyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S2/c1-20-14(10-22-12-4-2-3-5-13(12)27-17(22)24)18-19-16(20)26-11-15(23)21-6-8-25-9-7-21/h2-5H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXNWNQXHAVHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCOCC2)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-methyl-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one |
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